molecular formula C10H13NO2 B1293761 (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine CAS No. 2242-31-1

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine

Cat. No. B1293761
CAS RN: 2242-31-1
M. Wt: 179.22 g/mol
InChI Key: RPZMFKMYOVWSQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of primary amines and other reagents to create heterocyclic structures. For example, the treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines leads to the formation of 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, as described in the first paper . This suggests that similar methodologies could potentially be applied to synthesize the compound by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by X-ray analysis, as mentioned for the thiazole derivatives in the first paper . This analytical technique could also be used to determine the precise structure of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine, ensuring the correct formation of the compound and providing insight into its three-dimensional conformation.

Chemical Reactions Analysis

The papers indicate that the related compounds can undergo further chemical reactions. For instance, the interaction of thiazoles with diazomethane leads to O-methyl derivatives . Additionally, the benzoxazole moiety has been shown to act as a removable directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines . These findings suggest that the compound may also participate in similar chemical transformations, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The solubility, stability, and reactivity of the compound would likely be influenced by the presence of the benzodioxin and amine groups. The compound's behavior in various solvents and under different reaction conditions could be inferred from the behavior of similar compounds discussed in the papers .

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-6-8-7-12-9-4-2-3-5-10(9)13-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMFKMYOVWSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945088
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine

CAS RN

2242-31-1
Record name [(2,3-Dihydrobenzo[1,4]dioxin-2-yl)methyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2242-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methylamine, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002242311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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